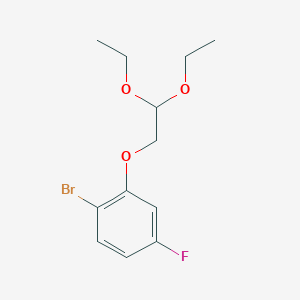

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related brominated and fluorinated benzene derivatives has been reported. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation, using CH3MgCl as the proton abstractor, yielding a compound with a radiochemical purity of >99% . Another study reported the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes in two steps with satisfactory yields . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene would consist of a benzene ring with bromo and fluoro substituents at the 1 and 4 positions, respectively, and a diethoxyethoxy group at the 2 position. The presence of these substituents would influence the electronic properties of the benzene ring and could affect its reactivity. Structural characterization techniques such as NMR and GC-MS, as mentioned in the synthesis of similar compounds , would be essential for confirming the structure of the synthesized compound.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted benzene derivatives can be quite diverse. For example, the aryl bromide group can participate in various coupling reactions, while the fluoro group can influence the electron density of the aromatic ring. The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involved diazotization and bromination , and similar reactions could be expected for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, with the diethoxyethoxy group potentially affecting the reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene would likely be influenced by its substituents. The presence of the bromo and fluoro groups would affect its boiling point, density, and solubility. The diethoxyethoxy group would contribute to the compound's overall polarity and could enhance its solubility in organic solvents. Analytical techniques such as IR and NMR spectrometry, as used in the characterization of 1-bromo-2,4-dinitrobenzene , would be useful in determining these properties.

Wissenschaftliche Forschungsanwendungen

Application in Lithium-Ion Batteries

A derivative of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, specifically 4-bromo-2-fluoromethoxybenzene (BFMB), has been utilized as a novel bi-functional electrolyte additive in lithium-ion batteries. This additive has shown to effectively prevent voltage rise when overcharging, thereby enhancing the thermal stability and reducing the flammability of lithium-ion batteries without impacting their normal cycle performance (Zhang Qian-y, 2014).

Hydroxyl Radical-Induced Reactions

Research involving hydroxyl radicals reacting with 1-bromo-2-fluorobenzene has led to the formation of radical cations in neutral and acidic solutions. This study provides insights into the nature and reactivity of these solute radical cations formed under various acidic conditions (H. Mohan & J. Mittal, 1996).

Electrophilic Fluorination of Aromatic Compounds

1-Bromo-4-fluorobenzene, a related compound, has been studied in the context of electrophilic fluorination of aromatic compounds. This research provided insights into the formation mechanism of 1,4-difluorobenzene during the electrolyses of various halobenzenes, highlighting the intricate chemical processes and reactions that occur during the fluorination of these compounds (Hirohide Horio et al., 1996).

Eigenschaften

IUPAC Name |

1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-7-9(14)5-6-10(11)13/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSLPPOVDLNXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=C(C=CC(=C1)F)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629179 | |

| Record name | 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |

CAS RN |

253429-30-0 | |

| Record name | 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.